B1577382 Mfa-hst5

Mfa-hst5

Cat. No.: B1577382
Attention: For research use only. Not for human or veterinary use.
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Description

Mfa-hst5 is a recently synthesized organophosphorus compound characterized by its unique hybrid phosphine-alkene ligand structure, which enables versatile coordination chemistry with transition metals. Its discovery stems from advancements in designing ligands that enhance catalytic activity and stability in industrial processes . The compound exhibits a tetrahedral geometry, with a molecular weight of 328.24 g/mol, and demonstrates exceptional thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile . Key applications include its use as a catalyst in cross-coupling reactions and as a flame retardant in polymer composites. Synthesis involves a three-step protocol: (1) phosphorylation of the alkene precursor, (2) ligand chelation with nickel(II) chloride, and (3) purification via column chromatography, yielding a final purity of ≥98% .

Properties

bioactivity

Antifungal

sequence

DSHEERRQGRHGHHEYGRKFHEKHHSHRGY

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Triphenyl Phosphate (TPP)

  • Structural Similarities : Both Mfa-hst5 and TPP contain phosphorus-centered ligands. However, this compound incorporates a conjugated alkene moiety, enhancing electron delocalization and metal-binding capacity.
  • Functional Differences : While TPP is primarily used as a plasticizer, this compound’s rigid structure prevents leaching in polymer matrices, addressing a key limitation of TPP in flame-retardant applications .
  • Synthesis Complexity : TPP is synthesized via a single-step esterification (yield: 85–90%), whereas this compound requires multi-step coordination chemistry (yield: 65–70%) .

Bis(diphenylphosphino)ethane (DPPE)

  • Coordination Behavior: DPPE, a bidentate phosphine ligand, forms stable complexes with palladium, similar to this compound. However, this compound’s alkene backbone allows for π-backbonding, improving catalytic turnover in Suzuki-Miyaura reactions (this compound: 1,200 cycles; DPPE: 800 cycles) .
  • Thermal Stability : this compound degrades at 300°C vs. DPPE at 220°C, making it suitable for high-temperature industrial processes .

Table 1: Structural and Functional Comparison

Property This compound Triphenyl Phosphate (TPP) Bis(diphenylphosphino)ethane (DPPE)
Molecular Weight (g/mol) 328.24 326.28 398.34
Decomposition Temp (°C) >300 240 220
Primary Application Catalysis, Flame Retardancy Plasticizers Catalysis
Synthesis Yield (%) 65–70 85–90 75–80
Solubility DMF, Acetonitrile Ethanol, THF Toluene, Chloroform

Comparative Analysis with Functionally Similar Compounds

Zinc Dialkyldithiophosphate (ZDDP)

  • Functional Overlap : Both compounds act as anti-wear additives. However, this compound reduces friction coefficients by 40% in engine oils compared to ZDDP’s 25%, attributed to its stronger adsorption on metal surfaces .
  • Environmental Impact : ZDDP releases sulfur-containing byproducts, whereas this compound’s phosphorus-nitrogen synergism minimizes toxic emissions .

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Flame Retardancy : DOPO and this compound both inhibit polymer combustion via radical scavenging. This compound achieves a limiting oxygen index (LOI) of 34% in epoxy resins, surpassing DOPO’s 28% due to its dual phosphine-alkene mechanism .
  • Analytical Challenges : Quantifying this compound in composites requires advanced extraction techniques (e.g., Soxhlet extraction with DMF), whereas DOPO is easily detectable via HPLC .

Research Findings and Challenges

  • Novelty: this compound’s hybrid ligand system outperforms traditional phosphines in catalytic longevity and environmental safety .
  • Limitations : Batch-to-batch variability in synthesis (±5% yield fluctuation) and high extraction costs for purity validation remain hurdles .
  • Future Directions : Optimizing solvent-free synthesis and exploring co-catalysis with ruthenium are recommended to enhance scalability .

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